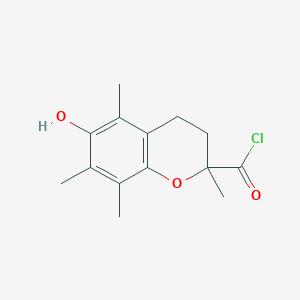

6-Hydroxy-2,5,7,8-Tetramethylchroman-2-carbonylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and prevent oxidative damage.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is widely used in scientific research due to its antioxidant properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying antioxidant mechanisms.

Biology: Employed in cell culture studies to investigate the effects of oxidative stress and the protective role of antioxidants.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.

Wirkmechanismus

Target of Action

The primary target of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox , is reactive oxygen species (ROS) in the body. It exhibits radical scavenging and antioxidant activities .

Mode of Action

Trolox interacts with ROS by donating a hydrogen atom to the free radicals, thereby neutralizing them and preventing oxidative damage to cells .

Biochemical Pathways

The compound affects the oxidative stress pathway. By neutralizing ROS, it prevents the downstream effects of oxidative stress, such as DNA damage, lipid peroxidation, and cell death .

Result of Action

The molecular and cellular effects of Trolox’s action include the reduction of oxidative stress, prevention of cellular damage, and potential enhancement of cellular longevity .

Action Environment

Environmental factors such as the presence of other antioxidants, the level of oxidative stress in the body, and individual health conditions can influence the action, efficacy, and stability of Trolox .

Biochemische Analyse

Biochemical Properties

It is known to exhibit radical scavenging and antioxidant activities . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it may have a protective effect against oxidative damage

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It has been reported to be stable for 2 months at room temperature and 45°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride typically involves the chlorination of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

Industrial production of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

Oxidation and Reduction: While the chromane ring is relatively stable, the hydroxyl group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of the carboxylic acid.

Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.

Water or Aqueous Bases: Used in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Formed through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.

α-Tocopherol: A form of vitamin E that is lipid-soluble and widely used as an antioxidant.

Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetic products.

Uniqueness

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is unique due to its specific structure, which allows it to be used in both aqueous and lipid environments. This dual solubility enhances its versatility in various applications compared to other antioxidants that may be limited to either aqueous or lipid phases.

Biologische Aktivität

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox derivative, is a synthetic compound recognized for its potent antioxidant properties. Structurally related to vitamin E, this compound has garnered attention in both scientific research and industrial applications due to its ability to scavenge free radicals and mitigate oxidative stress.

The primary mechanism of action for 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride involves the donation of hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them. This process prevents oxidative damage to cellular components such as DNA, proteins, and lipids.

Biochemical Pathways

- Oxidative Stress Pathway : The compound significantly impacts the oxidative stress pathway by reducing ROS levels.

- Cellular Effects : The molecular effects include decreased lipid peroxidation and enhanced cellular longevity through reduced cellular damage.

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antioxidant Capacity : Research indicates that 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride exhibits a high capacity for scavenging free radicals. It has been compared with other antioxidants using various assays such as DPPH and ABTS radical scavenging tests.

- Cytotoxicity Studies : In vitro studies have shown that the compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

- Protective Effects in Disease Models : Animal studies have demonstrated that this compound can prevent oxidative stress-related damage in models of neurodegenerative diseases and cancer. For instance, it has been shown to protect rat thymocytes from peroxynitrite-mediated apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Solubility | Antioxidant Activity |

|---|---|---|---|

| 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride | Structure | Water-soluble | High |

| Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Similar to above | Water-soluble | Standard antioxidant |

| α-Tocopherol (Vitamin E) | Structure | Lipid-soluble | High |

| Butylated Hydroxytoluene (BHT) | Synthetic antioxidant | Lipid-soluble | Moderate |

Applications in Scientific Research

The compound's antioxidant properties make it a valuable tool in various fields:

- Biochemistry : Used as a standard in antioxidant assays.

- Pharmacology : Investigated for its protective effects against oxidative stress in chronic diseases.

- Food Science : Employed as an additive to enhance the shelf life of products by preventing oxidation.

Case Studies

- Neuroprotective Effects : A study demonstrated that administering 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride reduced oxidative damage in rat models of Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress .

- Cancer Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through oxidative stress modulation .

Eigenschaften

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWOGJXEBJDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.